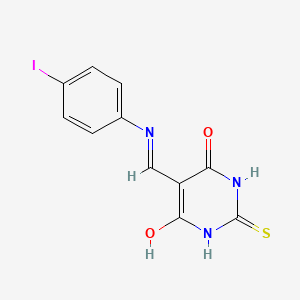

5-(((4-iodophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Description

This compound belongs to the thiobarbituric acid (TBA) derivative family, characterized by a 2-thioxodihydropyrimidine-4,6-dione core. The substituent at the C-5 position is a (4-iodophenyl)amino)methylene group, which introduces steric bulk and electronic effects due to the iodine atom. Such derivatives are typically synthesized via Knoevenagel condensation between thiobarbituric acid and aldehyde precursors under reflux conditions, often in ethanol with catalytic acetic acid .

Properties

IUPAC Name |

6-hydroxy-5-[(4-iodophenyl)iminomethyl]-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8IN3O2S/c12-6-1-3-7(4-2-6)13-5-8-9(16)14-11(18)15-10(8)17/h1-5H,(H3,14,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKEKTMIHABXYJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=CC2=C(NC(=S)NC2=O)O)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8IN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been shown to have potent activities againstFibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy.

Mode of Action

Compounds with similar structures have been reported to inhibit fgfrs. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling.

Biochemical Pathways

Fgfrs are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes. Abnormal activation of the FGFR signaling pathway can facilitate cancer initiation, progression, and resistance to cancer therapy.

Biochemical Analysis

Biochemical Properties

It is known that similar compounds have shown potent activities against FGFR1, 2, and 3. These compounds inhibit the activation of the FGFR signaling pathway, which plays an essential role in various types of tumors.

Cellular Effects

In vitro studies have shown that similar compounds can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells. They also significantly inhibit the migration and invasion of these cells. These effects suggest that 5-(((4-Iodophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione may have similar cellular effects.

Biological Activity

5-(((4-iodophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, commonly referred to as a derivative of thiobarbituric acid, has been the subject of various studies due to its potential biological activities. This compound exhibits promising effects in areas such as enzyme inhibition and anticancer properties. Below is a detailed overview of its biological activity supported by research findings.

Chemical Structure and Properties

- Molecular Formula : CHINOS

- Molecular Weight : 358.155 g/mol

- CAS Number : 60045-63-8

The structure of 5-(((4-iodophenyl)amino)methylene)-2-thioxodihydropyrimidine is characterized by the presence of an iodine atom on the phenyl ring, which influences its biological activity.

1. Enzyme Inhibition

Research has demonstrated that this compound exhibits significant inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. The IC values indicate the concentration required to inhibit 50% of the enzyme's activity:

| Compound | IC (µM) | Activity Level |

|---|---|---|

| 5-(((4-iodophenyl)amino)methylene)-2-thioxodihydropyrimidine | 554.76 ± 9.1 | Moderate |

| Rutin | 54.59 ± 2.20 | Significant |

| Acarbose | 875.75 ± 2.08 | Standard |

The results suggest that while the compound shows moderate activity compared to standard inhibitors like rutin and acarbose, it still holds potential for further development as an α-glucosidase inhibitor .

2. Anti-Glycation Activity

In addition to enzyme inhibition, this compound has been evaluated for its anti-glycation properties, which are crucial in preventing diabetic complications:

| Compound | IC (µM) | Activity Level |

|---|---|---|

| 5-(((4-iodophenyl)amino)methylene)-2-thioxodihydropyrimidine | 554.76 ± 9.1 | Moderate |

| Dimeric Thiobarbituric Acid Derivative | 31.5 ± 0.81 | Significant |

The dimeric analogue showed superior anti-glycation activity compared to the monomeric form, indicating that structural modifications can enhance biological efficacy .

3. Anticancer Properties

Recent studies have highlighted the antiproliferative effects of related compounds against various cancer cell lines, including breast cancer (MCF-7). The selectivity index (SI) was calculated to assess the compound's toxicity towards normal cells versus cancer cells:

| Compound | Cell Line | IC (µM) | Selectivity Index |

|---|---|---|---|

| Related Derivative | MCF-7 | Significant | >1 |

| Normal Cell Line | MCF-10 | Higher IC | <1 |

These findings indicate that while the compound may exhibit anticancer properties, its selectivity towards cancer cells over normal cells needs further investigation .

The mechanism by which 5-(((4-iodophenyl)amino)methylene)-2-thioxodihydropyrimidine exerts its biological effects involves multiple interactions at the molecular level:

- Hydrogen Bonding : The thioxo group forms hydrogen bonds with key amino acid residues in the active site of α-glucosidase.

- Hydrophobic Interactions : The iodine substituent enhances hydrophobic interactions, contributing to binding affinity.

- π–π Interactions : The phenyl ring engages in π–π stacking with aromatic residues within the enzyme's active site.

These interactions were confirmed through molecular docking studies, which indicated a favorable binding conformation for the compound .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The primary structural distinction among TBA derivatives lies in the substituent at the C-5 methylene position. Key analogs and their substituents include:

Example :

- For 5-((1-benzyl-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione (3b), a 12-hour reflux in ethanol with acetic acid yielded 3b in high purity .

Key Observations :

Physicochemical Properties

Substituents critically influence melting points, solubility, and stability:

Notable Trends:

- Aromatic substituents (e.g., indole, thiophene) reduce aqueous solubility but enhance binding to hydrophobic pockets in enzymes .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be maximized?

The compound is synthesized via Knoevenagel condensation between 2-thiobarbituric acid and a substituted aldehyde (e.g., 4-iodophenylcarboxaldehyde). Key parameters include:

- Solvent selection : Methanol or ethanol under reflux (80–90°C) yields >85% purity .

- Catalyst-free conditions : Unlike traditional methods, no acid/base catalysts are required due to the inherent reactivity of the thiobarbituric acid methylene group .

- Purification : Recrystallization from ethanol or methanol improves purity (>99%), monitored via HPLC .

Q. Which spectroscopic techniques are most effective for structural confirmation and purity assessment?

- 1H/13C NMR : Confirms the presence of the 4-iodophenyl group (δ 7.2–7.8 ppm for aromatic protons) and the methylene bridge (δ 8.3–8.5 ppm) .

- IR spectroscopy : Identifies thioxo (C=S) stretching at 1,200–1,250 cm⁻¹ and dione (C=O) bands at 1,650–1,700 cm⁻¹ .

- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 403.1 for [M+H]⁺) .

- HPLC : Quantifies purity using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies often arise from:

- Assay variability : Standardize cell lines (e.g., RAW264.7 macrophages for anti-inflammatory studies) and LPS concentrations (e.g., 100 ng/mL) .

- Substituent effects : Compare the 4-iodophenyl group’s bioactivity with analogs (e.g., 4-hydroxy-3-methoxybenzyl derivatives) using dose-response curves (IC₅₀ values) .

- Control experiments : Include thiobarbituric acid (negative control) and known inhibitors (e.g., BHT for antioxidant assays) .

Q. What computational methods predict the compound’s reactivity and target interactions?

- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to explain redox behavior .

- Molecular docking : Screens against targets like DNA repair enzymes (e.g., EndoG) or inflammatory mediators (e.g., COX-2) using AutoDock Vina .

- Molecular Dynamics (MD) simulations : Assess stability of metal complexes (e.g., Cu²⁺/Hg²⁺) in solution, validated by UV-Vis spectrophotometry .

Q. How does the 4-iodophenyl substituent influence electronic properties and binding affinity?

- Electron-withdrawing effect : The iodine atom increases electrophilicity at the methylene bridge, enhancing reactivity in Knoevenagel condensations .

- Steric and hydrophobic interactions : Compared to smaller substituents (e.g., methoxy), the iodophenyl group improves binding to hydrophobic enzyme pockets (e.g., 0.61 µM IC₅₀ for EndoG inhibition) .

- Hammett analysis : Quantifies substituent effects on stability constants of metal complexes (log K = 4.2 for Cu²⁺ vs. 3.8 for Hg²⁺) .

Methodological Considerations

- Stability testing : Monitor decomposition under varying pH (2–12) and temperature (25–60°C) using accelerated stability protocols .

- Dose optimization : For in vivo studies (e.g., anti-inflammatory assays in C57BL/6 mice), use 10–50 mg/kg doses with pharmacokinetic profiling .

- Data normalization : Express antioxidant activity as % ROS scavenging relative to controls (e.g., 80% scavenging at 50 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.